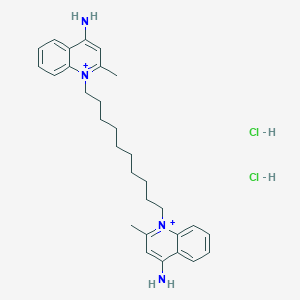
Dequalinum Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dequalinium chloride is a quaternary ammonium cation and bolaamphiphile commonly available as the dichloride salt. It is widely recognized for its antiseptic and disinfectant properties. This compound is used in various over-the-counter products to treat oral infections and inflammation, as well as in vaginal tablets to treat bacterial vaginosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dequalinium chloride involves several steps. One common method includes the reaction of 4-amidoquinaldine with decane-1,10-pair-(4-nitrobenzene-sulfonic acid) ester in the presence of glycerol formal. The reaction is carried out at 60-70°C for about 9 hours. The product is then cooled, filtered, and dried to obtain dequalinium chloride .
Industrial Production Methods
Industrial production methods for dequalinium chloride typically involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes the addition of specific reagents and catalysts to facilitate the reaction, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Dequalinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of an oxidizing agent to dequalinium chloride, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the addition of reducing agents to convert dequalinium chloride into its reduced forms.
Substitution: In substitution reactions, one functional group in dequalinium chloride is replaced by another group, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of dequalinium chloride, while substitution reactions can yield various substituted quaternary ammonium compounds .
Scientific Research Applications
Dequalinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium salts and their interactions with other molecules.
Biology: Dequalinium chloride is studied for its effects on cellular membranes and its potential as a mitochondrial-targeting agent.
Medicine: It is used in the treatment of bacterial vaginosis, oral infections, and inflammation. .
Industry: Dequalinium chloride is used in the formulation of disinfectants and antiseptics for various applications
Mechanism of Action
Dequalinium chloride exerts its effects primarily by increasing bacterial cell permeability, leading to the loss of enzyme activity and cell death. It interacts with the bacterial cytoplasmic membrane, causing protein denaturation and alteration of ribosomal protein synthesis. Additionally, it targets mitochondria to deplete DNA and block energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Chlorhexidine: A widely used antiseptic in healthcare settings
Uniqueness
Dequalinium chloride is unique due to its dual quaternary ammonium structure, which enhances its ability to interact with cellular membranes and exert broad-spectrum antimicrobial effects. Its bolaamphiphile nature allows it to form stable complexes with various molecules, making it versatile for different applications .
Properties
Molecular Formula |
C30H42Cl2N4+2 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dihydrochloride |
InChI |
InChI=1S/C30H38N4.2ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H/p+2 |
InChI Key |
LTNZEXKYNRNOGT-UHFFFAOYSA-P |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


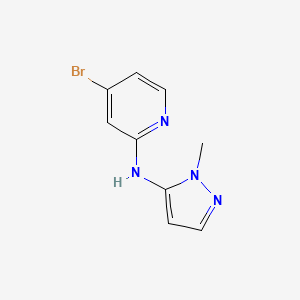

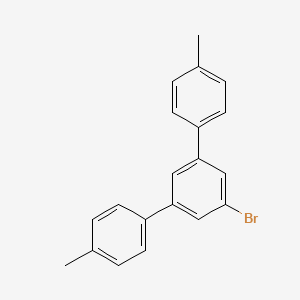
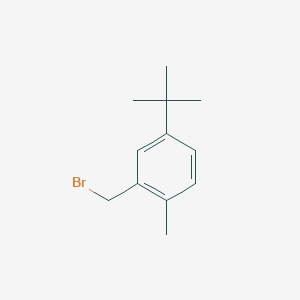
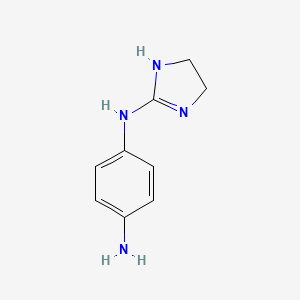


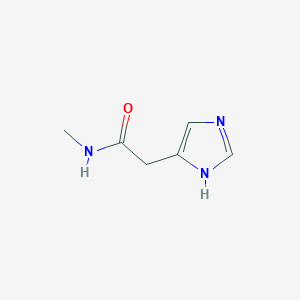

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
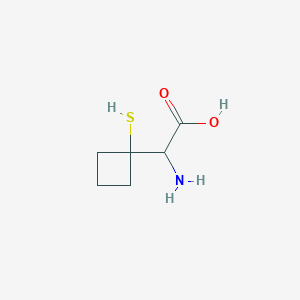
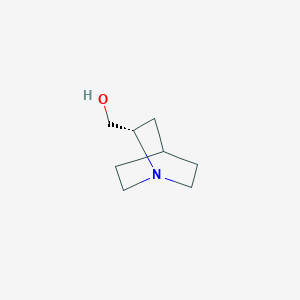
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
